(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide is a compound that belongs to a class of chemical substances known for their potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a cyclohexyl group with a hydroxyl substitution. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating specific spatial arrangements critical for its biological activity.
The compound has been documented in various scientific literature and patent filings, indicating its relevance in medicinal chemistry and drug development. Notably, it has been mentioned in patent applications related to inhibitors of deubiquitylating enzymes, highlighting its potential utility in pharmacological applications .
(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide can be classified as an amide due to the presence of the carboxamide functional group. Its structural components suggest it may interact with biological targets, making it a candidate for further pharmacological exploration.
The synthesis of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, reaction conditions, and yields are often found in specialized literature or patents .
The molecular structure of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide can be described as follows:
The stereochemistry at the pyrrolidine ring is crucial for its biological activity, as different stereoisomers may exhibit varying effects.
The InChI code for this compound is 1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1 .
(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide can participate in various chemical reactions typical for amides and cyclic compounds:
Technical details about these reactions can be derived from organic chemistry literature focusing on amide chemistry.
The mechanism of action for (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide primarily revolves around its interactions at specific biological targets. While detailed mechanisms are yet to be fully elucidated, potential pathways include:
Data supporting these mechanisms would require empirical studies focusing on binding affinities and biological assays.
The physical properties of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide include:
Key chemical properties include:
Relevant analyses would involve spectroscopic methods such as NMR and IR spectroscopy to confirm structural integrity and purity .
(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide has potential applications in:
Further research is essential to fully explore its therapeutic potential and establish its efficacy in clinical settings.
Mycolic acids—α-alkyl, β-hydroxy fatty acids (C60–C90)—are essential components of the Mycobacterium tuberculosis (Mtb) cell wall, conferring impermeability and virulence. Their biosynthesis involves two systems: FAS-I (multifunctional enzyme complex) generates C16–C26 precursors, while FAS-II elongates these to C56 meromycolate chains via discrete enzymes. The FAS-II pathway includes enoyl-[acyl-carrier-protein] reductase (InhA), which catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein—a rate-limiting step [3] [10]. Disrupting this pathway compromises cell wall integrity, making it a prime target for anti-tubercular agents. Notably, (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide belongs to the pyrrolidine carboxamide class, designed to inhibit FAS-II enzymes without requiring metabolic activation [4] [8].
InhA (Rv1484, UniProt: P9WGR1) is a 269-residue enzyme with a conserved Rossmann fold for NADH cofactor binding. The catalytic mechanism involves proton transfer from Tyr158 to the substrate’s β-carbon, facilitated by NADH hydride transfer [10]. (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide and analogs bind InhA’s substrate-enlarged pocket (volume: ~1,200 ų), as revealed by X-ray crystallography (PDB: 4TZK, resolution: 1.62 Å) [6]. Key interactions include:
Table 1: Inhibitory Activity of Pyrrolidine Carboxamide Analogs Against InhA
Compound | R-Group | IC₅₀ (μM) | Binding Affinity (Kd, nM) |
---|---|---|---|
Lead scaffold (d6) | 2-Me, 5-Me | 10.05 | 8,500 |
3-Bromo analog (s4) | 3-Br | 0.89 | 420 |
3,5-Dichloro analog (d11) | 3,5-Cl₂ | 0.39 | 390 |
(3S)-Hydroxycyclohexyl derivative* | N-(3-OH-cyclohexyl) | Data pending | Predicted <500 |
Source: [4] [9]; *Derivative discussed herein
Multidrug-resistant TB (MDR-TB) strains resist first-line drugs like isoniazid (INH) due to katG mutations (impaired INH activation) or inhA promoter mutations (enzyme overexpression) [7]. (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide circumvents these mechanisms by:
Table 2: Resistance Mechanisms Addressed by Pyrrolidine Carboxamides
Resistance Mechanism | First-Line Drugs Affected | Pyrrolidine Carboxamide Efficacy |
---|---|---|
katG mutations (loss of INH activation) | Isoniazid, Ethionamide | Retains full activity (direct binding) |
inhA promoter mutations (enzyme overexpression) | Isoniazid | Effective (nanomolar binding affinity) |
rpoB mutations (RNA polymerase alteration) | Rifampicin | No cross-resistance observed |
Current optimization focuses on improving metabolic stability and brain penetration for TB meningitis applications. Derivatives like the 3-hydroxycyclohexyl variant may enhance water solubility (predicted: 0.0406 mg/mL) while maintaining inhibitory potency [1] [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9